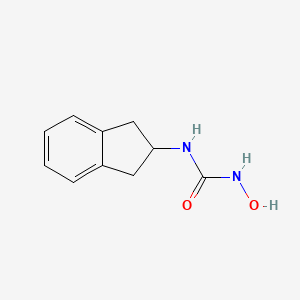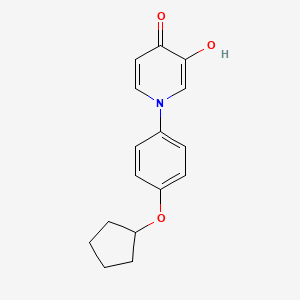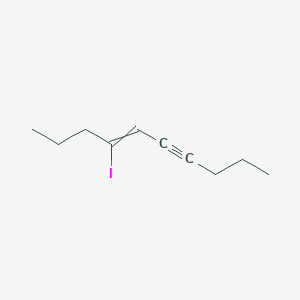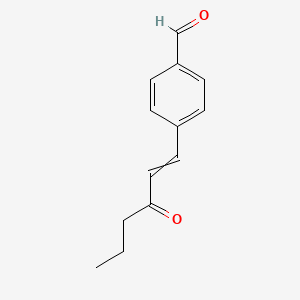
N-(2,3-Dihydro-1H-inden-2-yl)-N'-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-2-amine with hydroxylamine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using higher temperatures or pressures and employing continuous flow reactors.
Analyse Chemischer Reaktionen
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using water and an acid or base catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea oxides, while reduction may produce N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea amines.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea can be compared with other similar compounds, such as:
N-(2,3-Dihydro-1H-inden-2-yl)-N’-1,3,4-thiadiazol-2-ylurea: This compound has similar structural features but contains a thiadiazole ring, which may confer different biological activities.
N-[(2R)-5-(aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide: This compound also contains an indane moiety and is studied for its potential therapeutic applications.
The uniqueness of N-(2,3-Dihydro-1H-inden-2-yl)-N’-hydroxyurea lies in its specific chemical structure and the resulting biological activities, which may differ from those of its analogs.
Eigenschaften
CAS-Nummer |
919996-55-7 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyurea |
InChI |
InChI=1S/C10H12N2O2/c13-10(12-14)11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9,14H,5-6H2,(H2,11,12,13) |
InChI-Schlüssel |
UKCFTGKLIAJIPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)


![1-Methoxy-2-{[1-(methoxymethyl)cyclohexyl]methyl}naphthalene](/img/structure/B12631733.png)
![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)
![N-((1-ethylpyrrolidin-2-yl)methyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B12631752.png)



![4-[(2S)-5-Oxomorpholin-2-yl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B12631770.png)
![9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631789.png)
![6-(Pyridin-2-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12631790.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
![2-Methyl furo[3,2-d]pyrimidin-4-ol](/img/structure/B12631795.png)
